(5Z)-5-{[3-(4-ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-propyl-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
(5Z)-5-{[3-(4-ETHOXY-3-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-3-PROPYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic compound that belongs to the class of thiazolidinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{[3-(4-ETHOXY-3-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-3-PROPYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. One common method includes the condensation of 3-(4-ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde with 3-propyl-2-thioxothiazolidin-4-one under specific conditions to form the desired product. The reaction conditions often involve the use of solvents such as ethanol or methanol, and catalysts like piperidine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial to achieve the desired quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-{[3-(4-ETHOXY-3-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-3-PROPYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where substituents on the aromatic rings can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.
Scientific Research Applications
(5Z)-5-{[3-(4-ETHOXY-3-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-3-PROPYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5Z)-5-{[3-(4-ETHOXY-3-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-3-PROPYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinones: Compounds with a similar thiazolidinone ring structure.
Pyrazoles: Compounds containing the pyrazole ring.
Sulfur-containing heterocycles: Compounds with sulfur atoms in their ring structures.
Uniqueness
(5Z)-5-{[3-(4-ETHOXY-3-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-3-PROPYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is unique due to its combination of functional groups and rings, which confer specific chemical and biological properties not found in other similar compounds
Properties
Molecular Formula |
C25H25N3O2S2 |
---|---|
Molecular Weight |
463.6 g/mol |
IUPAC Name |
(5Z)-5-[[3-(4-ethoxy-3-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C25H25N3O2S2/c1-4-13-27-24(29)22(32-25(27)31)15-19-16-28(20-9-7-6-8-10-20)26-23(19)18-11-12-21(30-5-2)17(3)14-18/h6-12,14-16H,4-5,13H2,1-3H3/b22-15- |
InChI Key |
HPZVRRDZTGTRCH-JCMHNJIXSA-N |
Isomeric SMILES |
CCCN1C(=O)/C(=C/C2=CN(N=C2C3=CC(=C(C=C3)OCC)C)C4=CC=CC=C4)/SC1=S |
Canonical SMILES |
CCCN1C(=O)C(=CC2=CN(N=C2C3=CC(=C(C=C3)OCC)C)C4=CC=CC=C4)SC1=S |
Origin of Product |
United States |
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